Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 . It is also known as 1-Boc-4-(3-hydroxypropyl)piperazine .
Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives such as Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a solid compound with a melting point of 73-77 °C (lit.) .Scientific Research Applications
Synthesis of Bioactive Molecules
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is used in synthesizing monosubstituted piperazine intermediates of many bioactive molecules. These intermediates are crucial for creating piperazine-containing drug substances, such as trazodone, which is an antidepressant medication .
Antibacterial Activity
This compound has been screened for antibacterial activities against various bacterial strains, including Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. It serves as a building block in the synthesis of novel organic compounds with potential antibacterial properties .
Organic Synthesis Building Blocks
As a versatile intermediate, it is used in the synthesis of several novel organic compounds such as amides, sulphonamides, and Mannich bases. These compounds have a wide range of applications in medicinal chemistry and drug development .
Stereoselective Syntheses
The compound is involved in stereoselective syntheses processes, where it reacts with L-selectride to yield specific isomers of tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These reactions are important for producing compounds with desired stereochemistry, which can significantly affect their biological activity .
Molecular Structure Studies
There has been extensive research into the synthesis and molecular structure of Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. Understanding its molecular structure is essential for its application in designing new compounds with specific properties.
Safety and Hazards
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRQGKGCIUVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584565 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
CAS RN |
132710-90-8 | |
Record name | tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-(3-hydroxypropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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